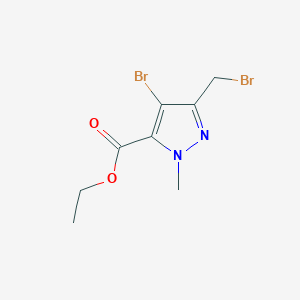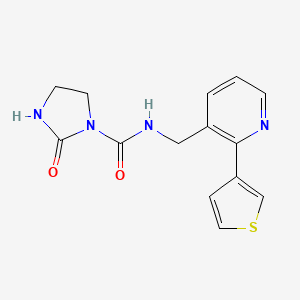
Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiazole ring, an isoxazole ring, a carboxamide group, and an ester group . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms . The isoxazole ring is a five-membered ring containing oxygen and nitrogen atoms. The carboxamide group (-CONH2) is a functional group derived from carboxylic acids (-COOH) and the ester group (-COO-) is a derivative of carboxylic acids as well .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen, oxygen, and sulfur atoms in the rings would result in a delocalized pi-electron system, contributing to the compound’s stability .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in it. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine . The ester group could also undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the functional groups and the overall structure of the molecule. For example, the presence of polar functional groups like carboxamide and ester would likely make the compound somewhat polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Antiviral Activity
Thiazole derivatives have been studied for their potential as antiviral agents. The structure of Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)thiazole-4-carboxylate suggests it could be explored for inhibitory activity against various viruses. For instance, similar compounds have shown effectiveness against influenza A and Coxsackie B4 virus .
Antidiabetic Potential
Compounds with a thiazole core have been synthesized to evaluate their inhibitory activity against enzymes like α-amylase, which is significant in the management of type II diabetes. The inhibitory activity of these molecules can lead to the development of new antidiabetic medications .
Anticancer Properties
Thiazole derivatives are also being researched for their anticancer properties. The ability of these compounds to interact with various biological pathways makes them candidates for the development of novel anticancer drugs. They may work by interfering with cell proliferation and inducing apoptosis in cancer cells .
Cholinesterase Inhibition
Cholinesterase inhibitors are important in the treatment of diseases like Alzheimer’s. Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)thiazole-4-carboxylate could potentially be used to synthesize new cholinesterase inhibitors, contributing to research in neurodegenerative diseases .
Agricultural Applications
In agriculture, thiazole derivatives could be used to synthesize compounds with plant growth-regulating properties. For example, indole-3-acetic acid, a plant hormone, has a structure that can be modified to enhance its activity or stability for agricultural use .
Environmental Science
Thiazole compounds can be used in environmental science for the synthesis of molecules that may help in bioremediation processes or as indicators for environmental monitoring. Their reactivity and interaction with various biological systems make them suitable for such applications .
Direcciones Futuras
The future research directions for this compound could involve studying its potential uses. For example, many thiazole and isoxazole compounds have biological activity and are used in medicinal chemistry . Therefore, this compound could potentially be studied for its biological activity and potential use as a drug.
Propiedades
IUPAC Name |
ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-3-24-16(23)12-8-26-17(19-12)20-15(22)13-9(2)25-21-14(13)10-6-4-5-7-11(10)18/h4-8H,3H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPPMKYFADFUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)thiazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2990992.png)

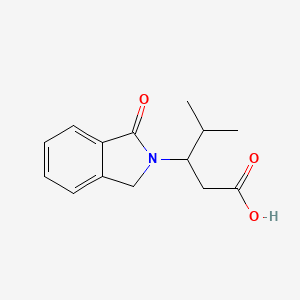

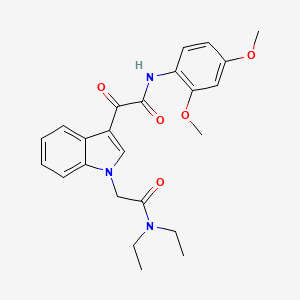
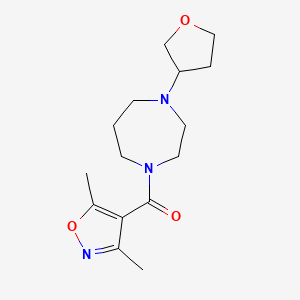

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2991006.png)
